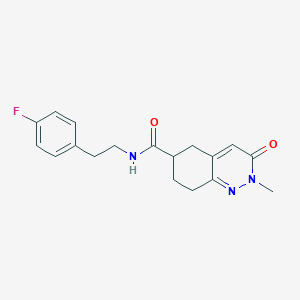

![molecular formula C11H14FNO4S2 B2532510 N-[(1,1-二氧代-1λ6-硫杂环戊烷-3-基)甲基]-2-氟苯-1-磺酰胺 CAS No. 1179753-05-9](/img/structure/B2532510.png)

N-[(1,1-二氧代-1λ6-硫杂环戊烷-3-基)甲基]-2-氟苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The InChI code for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, is 1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This can be used to generate a 3D structure of the molecule.

Physical And Chemical Properties Analysis

A similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, has a molecular weight of 256.75 . It’s stored at room temperature and appears as an oil .

科学研究应用

Fluorescent Probes (FPs) in Biological Research

Fluorescent probes play a crucial role in visualizing cellular processes, protein localization, and molecular interactions. Researchers have explored the use of N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a fluorescent probe due to its unique properties. These include high photostability, minimal photobleaching, and compatibility with live-cell imaging. By conjugating this compound to specific biomolecules (such as antibodies or peptides), scientists can track cellular events with high precision .

Nanobodies Targeting FPs

Nanobodies, which are single-domain antibody fragments derived from camelid species, have gained prominence in recent years. Researchers have developed nanobodies that specifically recognize FPs, including those based on N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide . These nanobodies serve as powerful tools for protein purification, protein crystallization, and super-resolution microscopy. Their small size, stability, and high affinity make them ideal for studying protein dynamics and interactions .

Biosensing Applications

The compound’s sulfonamide group allows for selective binding to specific protein targets. Researchers have exploited this property to create biosensors for detecting proteins, enzymes, or other analytes. By immobilizing the compound on surfaces (such as electrodes or nanoparticles), they can monitor real-time interactions with high sensitivity. These biosensors find applications in clinical diagnostics, environmental monitoring, and drug screening .

Gene Regulation and Drug Delivery

Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis. Researchers have explored using N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a carrier for nucleic acid-based therapies. By conjugating it to siRNAs (small interfering RNAs) or antisense oligonucleotides, they can achieve targeted gene regulation or drug delivery. The compound’s stability ensures efficient cargo delivery to specific cells or tissues .

Photodynamic Therapy (PDT)

PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to localized cell damage. Researchers have investigated the potential of N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a photosensitizer. Its absorption in the visible range allows for precise light activation, making it a candidate for targeted PDT .

Materials Science and Optoelectronics

The compound’s unique sulfur-containing heterocycle makes it interesting for materials science applications. Researchers have explored its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. By incorporating it into conjugated polymers or thin films, they aim to enhance charge transport, luminescence, and energy conversion efficiency .

安全和危害

The safety information for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

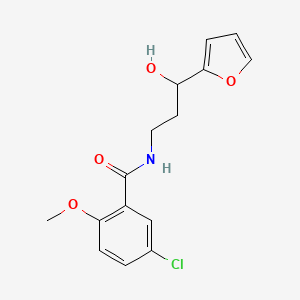

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPLRJWMRWOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

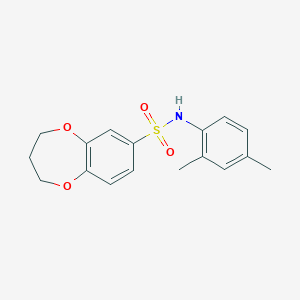

![1-(2-Fluorophenyl)-4-({[5-(4-fluorophenyl)-1,3-oxazol-2-yl]thio}acetyl)piperazine](/img/structure/B2532431.png)

![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)

![3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2532434.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)

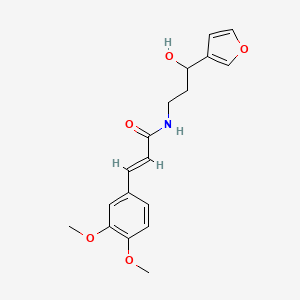

![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

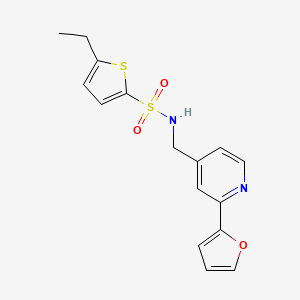

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)